molecular formula C14H15NO B1271443 5-Methyl-4-phenyl-o-anisidine CAS No. 206761-76-4

5-Methyl-4-phenyl-o-anisidine

Cat. No. B1271443
M. Wt: 213.27 g/mol
InChI Key: NLPFRHHIACJMBY-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-o-anisidine is a chemical compound that has been studied in the context of its potential antiviral and antitumor activities. While the specific compound 5-Methyl-4-phenyl-o-anisidine is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For instance, 5-substituted 2,4-diaminopyrimidines have shown marked inhibition of retrovirus replication, with the 5-methyl derivative demonstrating significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture . Additionally, 5-(9-acridinylamino)anisidines, which share the anisidine moiety, have been synthesized and found to exhibit cytotoxicity against human tumor cell growth in vitro, with certain derivatives showing potent antitumor activity in vivo .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including alkylation, cyclization, and cross-coupling reactions. For example, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position were prepared through C5-alkylation or cyclization, followed by alkylation with a diisopropoxyphosphoryl methoxyethyl tosylate to yield N1- and O6-regioisomers. These isomers were then separated and converted to free phosphonic acids . In the case of m-anisidine, which is structurally related to 5-Methyl-4-phenyl-o-anisidine, the synthesis involved acetylation, methylation, and alkali hydrolysis reactions, with methylation being optimized under specific conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-4-phenyl-o-anisidine includes various substituents that influence their biological activity. For instance, the presence of a methyl group at the 5-position of 2,4-diaminopyrimidines was found to be critical for the inhibition of retrovirus replication . Similarly, the acridine chromophore of 5-(9-acridinylamino)anisidines, along with specific substituents at the C4 and C5 positions, was associated with increased cytotoxicity against tumor cells .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of elemental bromine, N-chloro-, or N-iodosuccinimide to yield phosphorus-protected 5-halo derivatives, which upon deprotection, afford the corresponding 2,4-diamino-5-halo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines . The synthesis of anisidine derivatives also involves condensation reactions with 9-chloroacridine derivatives and subsequent reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the 5-methyl derivative of 2,4-diaminopyrimidines was not only inhibitory to viruses but also cytostatic to cell cultures, indicating a specific interaction with cellular components . The antitumor activity of 5-(9-acridinylamino)anisidines was found to be dependent on their ability to interact with DNA and inhibit topoisomerase II, which is crucial for their cytotoxic effects . The synthesis process of m-anisidine suggests that its physical properties, such as solubility, can be manipulated through the choice of solvent and reaction conditions .

Scientific Research Applications

Synthesis and Antitumor Activity

5-Methyl-4-phenyl-o-anisidine derivatives were investigated for their antitumor properties. A series of these derivatives showed significant cytotoxicity against human tumor cell growth in vitro, with one derivative (AOA 15e) exhibiting notable suppression of tumor volume in animal models. This suggests potential applications in cancer research and treatment Bacherikov et al., 2005.

Synthesis of Triazol-Thiadiazole Derivatives

5-Methyl-4-phenyl-o-anisidine was used in the synthesis of novel triazol-thiadiazole derivatives. These compounds were synthesized through a sequence of reactions involving p-anisidine, demonstrating its role in the creation of complex organic compounds, which might have potential applications in material science or pharmaceuticals Shawkat et al., 2007.

Genotoxic Mechanism Investigation

5-Methyl-4-phenyl-o-anisidine (identified as o‐anisidine) was studied to understand its genotoxic mechanisms, specifically its ability to bind covalently to DNA, suggesting a carcinogenic potential. This research is crucial in environmental and health science to understand and mitigate the risks posed by industrial pollutants Stiborová et al., 2005.

Electrochemical Studies

Electrochemical behaviors of methyl-substituted anilines, including 5-Methyl-4-phenyl-o-anisidine, were studied using cyclic voltammetry. These studies are fundamental in developing sensors or other electrochemical devices Sharma & Dave, 2015.

Safety And Hazards

While specific safety and hazard information for 5-Methyl-4-phenyl-o-anisidine is not available, general precautions for handling similar compounds include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

2-methoxy-5-methyl-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-8-13(15)14(16-2)9-12(10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPFRHHIACJMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942878
Record name 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-o-anisidine

CAS RN

206761-76-4
Record name 5-Methoxy-2-methyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206761-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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